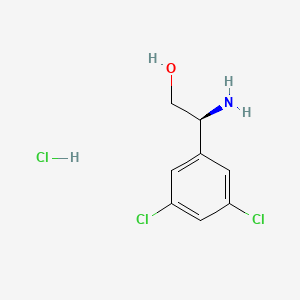

(S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride

説明

(S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride is a chiral amino alcohol hydrochloride derivative characterized by a phenyl ring substituted with chlorine atoms at the 3 and 5 positions. While direct data on this compound are absent in the provided evidence, its physicochemical and biological properties can be inferred from structurally analogous compounds with varying substituents (e.g., methyl, fluoro, methoxy groups) .

特性

分子式 |

C8H10Cl3NO |

|---|---|

分子量 |

242.5 g/mol |

IUPAC名 |

(2S)-2-amino-2-(3,5-dichlorophenyl)ethanol;hydrochloride |

InChI |

InChI=1S/C8H9Cl2NO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 |

InChIキー |

ODORLEGBXAZGAN-DDWIOCJRSA-N |

異性体SMILES |

C1=C(C=C(C=C1Cl)Cl)[C@@H](CO)N.Cl |

正規SMILES |

C1=C(C=C(C=C1Cl)Cl)C(CO)N.Cl |

製品の起源 |

United States |

準備方法

Asymmetric Reduction of 2-Amino-1-(3,5-dichlorophenyl)ethan-1-one Derivatives

One of the principal methods to prepare (S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride is via asymmetric reduction of the corresponding ketone precursor, 2-amino-1-(3,5-dichlorophenyl)ethan-1-one. This approach has been demonstrated in related compounds and can be adapted for the dichlorophenyl derivative.

- Procedure: The ketone is dissolved in ethanol at low temperature (0 °C), and sodium borohydride (NaBH4) is added portion-wise, allowing the reduction of the ketone to the corresponding amino alcohol. The reaction mixture is then warmed to room temperature and monitored by thin-layer chromatography (TLC) for completion.

- Purification: After quenching with dilute acid, the product is extracted and purified by flash chromatography.

- Optical Purity: Enantiomeric excess (ee) values of up to 93% have been reported for similar compounds using this method, indicating high stereoselectivity.

This method benefits from operational simplicity and good yields (typically around 85-90%), making it a preferred route in laboratory-scale synthesis.

Microbial or Enzymatic Resolution

Another advanced method involves the use of specific microorganisms or enzyme preparations capable of selectively reducing or resolving racemic mixtures to yield the (S)-enantiomer with high optical purity.

- Microbial Reduction: Certain bacteria or fungi can asymmetrically reduce aminoketones to optically active amino alcohols.

- Advantages: This biocatalytic approach offers high enantioselectivity and environmental benefits due to mild reaction conditions.

- Challenges: Requires screening of microbial strains and optimization of reaction parameters for scale-up.

Chlorination and Subsequent Amination of Acetophenone Derivatives

A patented method describes the chlorination of 4'-(substituted)amino-2-(substituted)aminoacetophenone derivatives to introduce the 3,5-dichloro substituents, followed by conversion to the amino alcohol hydrochloride salts.

- Solvents: Anhydrous or aqueous ethyl alcohol, t-butyl alcohol, or acetic acid are used as media for chlorination.

- Outcome: The process yields 4'-amino-2-(t-butylamino)-3',5'-dichloroacetophenone hydrochloride, which can be further transformed into the target amino alcohol hydrochloride salt.

This method is useful for preparing substituted analogs and can be adapted for the (S)-enantiomer by incorporating chiral auxiliaries or asymmetric catalysts.

Stock Solution Preparation and Formulation Data

For practical laboratory use, preparation of stock solutions of (S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride is essential. The following table summarizes the preparation volumes for different concentrations based on batch-specific molecular weight, as provided by GlpBio:

| Mass of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 4.1232 mL | 20.616 mL | 41.232 mL |

| 5 mM Solution | 0.8246 mL | 4.1232 mL | 8.2464 mL |

| 10 mM Solution | 0.4123 mL | 2.0616 mL | 4.1232 mL |

Note: Always use the batch-specific molecular weight from the product label for accurate calculations.

In Vivo Formulation Preparation

The compound can be formulated for in vivo studies using co-solvents such as DMSO, PEG300, Tween 80, and corn oil. The preparation involves:

- Dissolving the compound in DMSO to make a master stock solution.

- Sequential addition of PEG300, Tween 80, and distilled water or corn oil with mixing and clarification at each step.

- Physical aids like vortexing, ultrasound, or warm water baths can facilitate dissolution.

- Ensuring clarity before each solvent addition is critical to maintain solution stability.

Analytical and Research Findings

Spectroscopic Characterization

- NMR Data: For related compounds, ^1H NMR typically shows aromatic protons around δ 7.8 ppm, amino protons around δ 5.0 ppm, and characteristic methylene or methine signals.

- Mass Spectrometry: Molecular ion peaks consistent with the hydrochloride salt confirm molecular weight.

- Purity: Gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC) confirm purity >95% after purification.

Yield and Purity

- Asymmetric reduction routes yield the target compound in 85-90% isolated yield with high enantiomeric excess (up to 93% ee).

- Microbial methods provide high optical purity but may require longer reaction times.

- Chlorination-based methods yield intermediates with purity >98% before further conversion.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|

| Asymmetric NaBH4 Reduction | Ketone precursor, NaBH4, EtOH, 0 °C to RT | 85-90 | Up to 93% | Simple, scalable, well-established |

| Microbial/Enzymatic Resolution | Specific microorganisms or enzymes | Variable | High (>90%) | Environmentally friendly, strain-dependent |

| Chlorination of Aminoacetophenone | Chlorinating agents, EtOH/t-butyl alcohol/AcOH | ~86 (intermediate) | Not specified | Useful for substituted analogs |

化学反応の分析

Types of Reactions

(S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

Reduction: LiAlH4, NaBH4, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

(S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of (S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following comparison focuses on substituent effects, molecular properties, and safety profiles of analogous compounds derived from the evidence:

Substituent Effects and Molecular Properties

Key Observations :

- Chlorine vs. Methyl : Chlorine (electron-withdrawing) increases molecular weight and polarity compared to methyl (electron-donating). For example, replacing two methyl groups (30.06 g/mol) with two chlorines (70.90 g/mol) would raise the molecular weight by ~40.84 g/mol.

- Fluorine vs. Chlorine : Fluorine substituents (smaller, highly electronegative) may enhance metabolic stability compared to bulkier chlorines, which could increase lipophilicity and toxicity.

Inferred Risks for 3,5-Dichloro Derivative :

- Likely hazards include H318 (eye damage) and H413 (harmful to aquatic life) due to chlorine’s reactivity and environmental persistence.

Research Findings and Trends

Electronic Effects : Chlorine’s electron-withdrawing nature could enhance binding affinity in receptor-targeted applications compared to methyl or methoxy analogs.

Solubility : Dichloro substitution likely reduces aqueous solubility relative to dimethyl or dimethoxy derivatives, impacting bioavailability.

Toxicity : Chlorinated compounds often exhibit higher cytotoxicity than fluorinated or methylated analogs, necessitating stringent handling protocols.

生物活性

(S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride is a chiral compound with the molecular formula CHClNO and a molecular weight of approximately 242.52 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. The following sections will detail its biological activity, including its mechanism of action, effects on different pathogens, and relevant case studies.

The biological activity of (S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures exhibit varied mechanisms of action, including:

- Antimicrobial Activity : The compound has shown selective activity against certain pathogens, particularly Chlamydia species. Studies have demonstrated its ability to reduce chlamydial inclusion numbers and alter their morphology in infected cells .

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cells while maintaining lower toxicity towards healthy cells. For instance, it has been noted to reduce the viability of MCF7 breast cancer cells significantly compared to standard treatments like doxorubicin (DOX) .

Antimicrobial Spectrum

The antimicrobial spectrum of (S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride has been evaluated against various bacterial strains. The following table summarizes its activity against selected pathogens:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Chlamydia trachomatis | 32 | 64 |

| Staphylococcus aureus | 16 | 32 |

| Escherichia coli | 64 | 128 |

| Candida albicans | 32 | 64 |

These results indicate a promising profile for the compound as an antimicrobial agent, particularly against Chlamydia and some Gram-positive bacteria .

Study on Antichlamydial Activity

A significant study focused on the synthesis and evaluation of compounds based on (S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride revealed its potential as an antichlamydial agent. The research involved testing various derivatives and assessing their efficacy against Chlamydia in vitro. Results showed that the compound effectively reduced the number of chlamydial inclusions in infected HEp-2 cells without exhibiting significant toxicity towards the host cells .

Cytotoxicity Assessment

In another investigation, the cytotoxic effects of (S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride were assessed using MCF7 cancer cell lines. The study found that treatment with this compound led to a reduction in cell viability by approximately 29% after 48 hours, indicating its potential as a therapeutic agent in cancer treatment while demonstrating reduced toxicity towards normal cells .

Q & A

Q. What are the standard synthetic routes for (S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride?

The synthesis typically involves multi-step processes starting with chlorinated aromatic precursors. A common approach includes:

- Chlorination of a phenylacetone derivative to introduce 3,5-dichloro substituents.

- Reductive amination using chiral amines (e.g., (S)-α-methylbenzylamine) to establish enantiomeric purity.

- Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol). Key reagents: NaBH₄ for reduction, HCl for salt formation. Reaction conditions (temperature, solvent polarity) must be tightly controlled to avoid racemization .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

Essential methods include:

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity and detect impurities.

- High-performance liquid chromatography (HPLC) with chiral columns to verify enantiomeric excess (>98% for (S)-enantiomer).

- Mass spectrometry (MS) for molecular weight validation (MW: ~264.5 g/mol).

- X-ray crystallography for absolute stereochemical confirmation .

Q. How should researchers handle solubility challenges in biological assays?

The compound’s low aqueous solubility (e.g., <1 mg/mL in water) can be mitigated by:

- Using co-solvents like DMSO (≤5% v/v) or ethanol.

- Preparing stock solutions via sonication (30 min at 45°C).

- Testing solubility in buffered solutions (PBS, pH 7.4) with surfactants (e.g., Tween-80) .

Advanced Research Questions

Q. What experimental strategies ensure enantiomeric purity during synthesis?

- Chiral auxiliaries : Use (S)-tert-butyl sulfinamide to direct stereochemistry during reductive amination.

- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation.

- Crystallization-induced dynamic resolution (CIDR) to enrich the (S)-enantiomer .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in receptor binding vs. enzyme inhibition results may arise from:

- Variability in assay conditions (e.g., pH, ionic strength).

- Orthogonal validation : Combine surface plasmon resonance (SPR) for binding kinetics with cellular assays (e.g., cAMP modulation in HEK293 cells).

- Meta-analysis of dose-response curves to identify non-linear effects .

Q. What methodologies optimize the compound’s stability in long-term storage?

- Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) at -20°C.

- Protect from light : Use amber vials to prevent photodegradation of the dichlorophenyl moiety.

- Stability-indicating assays : Monitor degradation via HPLC-UV at 254 nm monthly .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

- Docking simulations : Use Schrödinger Suite or AutoDock to predict binding poses at targets (e.g., G-protein-coupled receptors).

- Quantum mechanical (QM) calculations : Analyze electron density maps to optimize substituent effects (e.g., chloro groups’ electronic contributions).

- MD simulations : Assess conformational flexibility in aqueous vs. lipid bilayer environments .

Regulatory and Safety Considerations

Q. What environmental safety protocols apply to this compound?

- WGK classification : Class 2 (hazardous to water) in Germany.

- Waste disposal : Incinerate at >1,000°C with alkaline scrubbers to neutralize HCl byproducts.

- Spill management : Absorb with vermiculite and treat as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。